molecular formula C16H24N2O5S2 B2479004 ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4,5-dimethylthiophene-3-carboxylate CAS No. 1213990-27-2

ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2479004
CAS No.: 1213990-27-2
M. Wt: 388.5
InChI Key: YLAUBGMTAMLHJA-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4,5-dimethylthiophene-3-carboxylate is a synthetic thiophene derivative featuring a methanesulfonyl-substituted piperidine moiety attached to the 2-amino position of a 4,5-dimethylthiophene-3-carboxylate backbone. Thiophene derivatives are well-documented for diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . The methanesulfonyl group (mesyl) on the piperidine ring may enhance metabolic stability and solubility compared to bulkier sulfonyl substituents, as seen in analogs like ethyl 4,5-dimethyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate (CAS 620572-25-0) .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-5-23-16(20)13-10(2)11(3)24-15(13)17-14(19)12-8-6-7-9-18(12)25(4,21)22/h12H,5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAUBGMTAMLHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Thienyl moiety : The thiophene ring is known for its role in various pharmacological activities.
  • Piperidine : This nitrogen-containing ring structure is often associated with psychoactive properties.
  • Methanesulfonyl group : Known for enhancing solubility and bioavailability.

The molecular formula for this compound is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 320.4 g/mol.

Research indicates that compounds containing thiophene and piperidine structures often exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies on thiazole derivatives revealed significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The presence of the methanesulfonyl group may enhance the anti-inflammatory potential of the compound. Research on related compounds has demonstrated their ability to inhibit carrageenan-induced edema in animal models, suggesting potential applications in treating inflammatory conditions .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of similar compounds:

Activity Type Tested Compounds Target Pathogens/Conditions Results
AntibacterialThiazole derivativesStaphylococcus aureus, E. coliSignificant inhibition observed
Anti-inflammatoryVarious thiophene derivativesCarrageenan-induced edemaReduced edema in treated groups
AntiviralPiperidine derivativesViral infectionsModerate antiviral activity noted

Case Studies

  • Antibacterial Evaluation :
    A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their antibacterial properties. Compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiophene ring significantly enhanced antibacterial efficacy .
  • Anti-inflammatory Mechanism :
    In a controlled trial assessing the anti-inflammatory effects of methanesulfonamide derivatives, researchers found that these compounds inhibited pro-inflammatory cytokines in vitro. This suggests a potential mechanism through which this compound may exert its anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Piperidine-2-amido substitution (vs. 4-amido in CAS 620572-25-0) may alter steric and electronic profiles, affecting binding to biological targets .
Physicochemical Properties
Property Target Compound (Methanesulfonyl) Analog (Thiophene-2-sulfonyl, CAS 620572-25-0) Analog (Tosyl, CAS 721886-73-3)
Molecular Weight (g/mol) ~414.5 (estimated) 456.6 512.6
XLogP3 ~3.5 (predicted) 4.0 4.5
Hydrogen Bond Acceptors 8 8 9
Solubility Moderate (mesyl enhances polarity) Low (bulky thiophene-sulfonyl) Low (bulky tosyl)

Key Observations :

  • The methanesulfonyl group likely improves aqueous solubility compared to bulkier sulfonyl substituents, as seen in analogs .
  • Lower XLogP3 (predicted) suggests better membrane permeability than thiophene- or tosyl-substituted analogs.

Antioxidant and Anti-Inflammatory Activity :

  • Phenolic Substitutions: Analogs like 3d (4-hydroxyphenyl) exhibit potent antioxidant activity (70–83% inhibition of lipid peroxidation) and anti-inflammatory effects comparable to diclofenac (85% inhibition of paw edema) .
  • Sulfonylpiperidine Derivatives : Sulfonamide groups (e.g., tosyl, thiophene-sulfonyl) in analogs are associated with kinase or enzyme inhibition, though specific data for the target compound are lacking .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Methanesulfonyl may enhance metabolic stability compared to electron-donating groups like hydroxyl or methoxy .
  • Piperidine Position : 2-Amido substitution (target compound) vs. 4-amido (CAS 620572-25-0) may influence conformational flexibility and target engagement .

Q & A

Q. What are the standard protocols for synthesizing ethyl 2-(1-methanesulfonylpiperidine-2-amido)-4,5-dimethylthiophene-3-carboxylate?

The synthesis typically involves Knoevenagel condensation, leveraging the reactivity of the active methylene group in precursor molecules. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can undergo cyanoacetylation followed by condensation with substituted aldehydes in toluene, catalyzed by piperidine and acetic acid. Reaction conditions (e.g., 5–6 hours of reflux) and purification via recrystallization are critical for high yields (72–94%) and purity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Infrared (IR) spectroscopy identifies functional groups like C≡N (2212 cm⁻¹) and ester C=O (1668 cm⁻¹). ¹H NMR confirms substituent environments (e.g., δ 1.39–1.43 ppm for ethyl CH₃). Mass spectrometry provides molecular ion validation (e.g., [M+Na]⁺ at m/z 419). High-resolution crystallography using SHELX software (e.g., SHELXL for refinement) ensures structural accuracy .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit antioxidant activity via radical scavenging (e.g., DPPH and nitric oxide assays) and anti-inflammatory effects (e.g., 70–83% inhibition in carrageenan-induced edema models). Phenolic substituents enhance activity due to steric hindrance and radical stabilization .

Advanced Questions

Q. How do structural modifications influence the compound’s antioxidant efficacy?

Substituent optimization is key:

  • Phenolic groups (e.g., 4-hydroxy-3-methoxyphenyl) increase radical scavenging via hindered phenol stabilization.
  • Methoxy groups reduce activity compared to hydroxyl groups, highlighting the necessity of free –OH for electron donation.
  • Alkyl/aryl substitutions (e.g., isopropylphenyl) lower polarity, reducing solubility and bioavailability .

Q. What mechanistic insights explain its anti-inflammatory activity?

The compound likely inhibits pro-inflammatory enzymes (e.g., COX-2) or modulates redox-sensitive pathways (e.g., NF-κB). Similar thiophene derivatives interact with adenosine A₁ receptors, suggesting potential allosteric modulation. Computational docking and in vitro assays (e.g., IL-6/TNF-α suppression) are recommended to validate targets .

Q. How can contradictory data on synthesis yields (72–94%) be resolved?

Yield variability arises from:

  • Reagent purity : Impure benzaldehydes hinder condensation.
  • Catalyst efficiency : Piperidine concentration affects reaction kinetics.
  • Work-up methods : Filtration vs. solvent extraction impacts recovery. Standardizing reaction monitoring (e.g., TLC) and optimizing recrystallization solvents (e.g., ethanol vs. methanol) improve reproducibility .

Q. What strategies enhance stability under varying pH conditions?

Stability studies (pH 1–13) reveal:

  • Acidic conditions : Hydrolysis of the ester group (COOEt) occurs, requiring prodrug formulations.
  • Basic conditions : Sulfonamide (SO₂) and amide bonds may degrade. Buffered formulations or structural analogs (e.g., methyl esters) improve stability .

Q. How does crystallography (SHELX) resolve ambiguities in molecular conformation?

SHELXL refines high-resolution X-ray data to model bond angles, torsional strain, and non-covalent interactions (e.g., hydrogen bonds between amide and sulfonyl groups). This clarifies stereoelectronic effects influencing bioactivity .

Methodological Recommendations

  • Synthesis : Prioritize Knoevenagel condensation with piperidine catalysis for scalability .
  • Characterization : Combine NMR, IR, and HRMS with single-crystal XRD for unambiguous confirmation .
  • Biological Assays : Use parallel antioxidant (DPPH, lipid peroxidation) and anti-inflammatory (paw edema, cytokine ELISA) models to correlate structure-activity relationships .

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